molecular formula C14H11Cl3O2 B10773161 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane CAS No. 124042-17-7

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Cat. No.: B10773161
CAS No.: 124042-17-7
M. Wt: 317.6 g/mol
InChI Key: IUGDILGOLSSKNE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name This compound is derived from its molecular structure. The parent hydrocarbon is ethane, substituted with three chlorine atoms at the first carbon and two 4-hydroxyphenyl groups at the second carbon. The numbering prioritizes the trichloromethyl group (C-1) over the substituted phenyl rings (C-2). The hydroxyl groups are located at the para positions of each aromatic ring, as indicated by the 4-hydroxyphenyl designation.

Structurally, the compound consists of a central ethane backbone where one carbon (C-1) is fully substituted with chlorine atoms, forming a trichloromethyl group ($$ \text{CCl}3 $$). The adjacent carbon (C-2) is bonded to two phenyl rings, each bearing a hydroxyl group at the para position. This arrangement creates a symmetrical molecule with polar hydroxyl groups and a hydrophobic trichloroethane core. The structural formula can be represented as:
$$ \text{HO}-\text{C}
6\text{H}4-\text{C}(\text{Cl}3)\text{-C}6\text{H}4-\text{OH} $$

Common Synonyms and Historical Terminology

The compound is historically referred to as HPTE (hydroxyphenyl trichloroethane), a name emphasizing its phenolic and chlorinated components. The synonym hydroxychlor highlights its structural similarity to chlorinated hydrocarbons like DDT, though it lacks the dichlorodiphenyl backbone of its insecticidal counterpart. Early literature occasionally used p,p'-hydroxy-DDT , though this term is obsolete due to differences in molecular architecture compared to DDT.

In regulatory and industrial contexts, the name This compound is preferred to avoid confusion with structurally distinct organochlorines. The term methoxychlor metabolite is also encountered in toxicological studies, referencing its origin as a degradation product of the pesticide methoxychlor.

CAS Registry Number and Regulatory Identification Codes

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, regulatory databases often classify it under broader categories for endocrine-disrupting chemicals. For example, the European Chemicals Agency (ECHA) may list it under Substances of Very High Concern (SVHC) due to its estrogenic activity. Analogous compounds like bisphenol A (CAS 80-05-7) and bisphenol S (CAS 80-09-1) have well-defined identifiers, suggesting that systematic registration for this compound would follow similar protocols.

Identifier Type Value
IUPAC Name This compound
Common Synonyms HPTE, hydroxychlor, methoxychlor metabolite
Regulatory Status Investigated as an endocrine disruptor

Relationship to Structural Analogues: Comparative Analysis with Bisphenol Derivatives

This compound shares structural motifs with bisphenol derivatives but differs critically in its central bridging group. A comparative analysis reveals:

  • Bisphenol A (BPA) : Features a propane bridge ($$ \text{C(CH}3\text{)}2 $$) between two 4-hydroxyphenyl groups. The methyl substituents on the central carbon distinguish it from the trichloromethyl group in this compound.
  • Bisphenol S (BPS) : Contains a sulfone group ($$ \text{SO}_2 $$) as the bridging moiety, enhancing thermal stability compared to the chlorinated ethane backbone.
  • Bisphenol F (BPF) : Utilizes a methylene group ($$ \text{CH}_2 $$) as the bridge, resulting in greater conformational flexibility than the rigid trichloroethane structure.

The substitution of chlorine atoms in this compound introduces electronegativity and steric bulk, altering its reactivity and biological interactions compared to bisphenol analogues. For instance, the trichloromethyl group may hinder rotation around the central C-C bond, limiting molecular flexibility and influencing binding to estrogen receptors.

Compound Bridge Key Properties
This compound $$ \text{CCl}3-\text{CH}2 $$ Electronegative, rigid, endocrine-disrupting
Bisphenol A $$ \text{C(CH}3\text{)}2 $$ Thermoplastic precursor, estrogenic activity
Bisphenol S $$ \text{SO}_2 $$ High thermal stability, sulfonated polymer applications
Bisphenol F $$ \text{CH}_2 $$ Flexible, epoxy resin formulations

Properties

IUPAC Name

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDILGOLSSKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022325
Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
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Molecular Weight

317.6 g/mol
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CAS No.

2971-36-0, 124042-17-7
Record name 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane
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Record name p,p'-Hydroxy-DDT
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Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14
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Record name p,p'-Hydroxy-DDT
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Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-
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Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
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Record name 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane
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Preparation Methods

Reaction Mechanism and Stoichiometry

The condensation of phenol and chloral proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates chloral, forming a reactive trichloromethyl carbocation intermediate. This species attacks the para-position of phenol, with a second equivalent of phenol subsequently reacting to form the p,p-isomer. The overall reaction is exothermic, necessitating temperature control to prevent overchlorination and dimerization by-products.

The molar ratio of phenol to chloral is critical. While stoichiometry suggests a 2:1 ratio, industrial processes employ a 2–6:1 excess of phenol to drive the reaction to completion and suppress o,p-isomer formation. Excess phenol also acts as a heat sink, mitigating temperature spikes.

Sulfuric Acid Concentration

The concentration of aqueous sulfuric acid directly influences product morphology and isomer distribution. As shown in Table 1, concentrations below 75% yield oily products contaminated with unreacted intermediates, while concentrations above 88% promote over-sulfonation and tar formation. The ideal range (76.7–85.4%) ensures the product precipitates as a solid, simplifying filtration.

Table 1: Impact of Sulfuric Acid Concentration on Product Characteristics

H₂SO₄ Concentration (%)Reaction Temp (°C)Product Statep,p-Isomer (%)Yield (%)
7025Oil6572
8025Solid9285
9025Tar7868

Data sourced from Example 2 of US4128731A.

Temperature Control

Maintaining the reaction between 15°C and 35°C is crucial for controlling exothermic heat and minimizing side reactions. Sub-ambient cooling (e.g., ice baths) is often required during chloral addition, which is typically performed incrementally over 0.5–2 hours. Prolonged stirring (1–24 hours) ensures complete precipitation of the p,p-isomer.

By-Product Mitigation Strategies

o,p-Isomer Formation

The o,p-isomer arises from chloral attacking the ortho-position of phenol, favored under acidic conditions with insufficient steric hindrance. Key mitigation strategies include:

  • Excess Phenol : A 4:1 molar ratio of phenol to chloral reduces o,p-isomer content to ≤5% by saturating the reaction medium with phenol.

  • Inert Atmosphere : Nitrogen blanketing prevents oxidation of phenolic intermediates, which can generate quinones that catalyze ortho-substitution.

Purification Techniques

Post-reaction, the crude product is washed sequentially with water and methylene chloride to remove residual sulfuric acid and organic impurities. Vacuum drying at 60–100°C yields a free-flowing powder with ≥98% purity.

Applications and Derivative Synthesis

The p,p-isomer serves as a precursor for flame-retardant polycarbonates. Treatment with phosgene converts it to 2,2-bis(4-hydroxyphenyl)-1,1-dichloroethylene, which undergoes polymerization to form resins used in automotive and electronic components .

Chemical Reactions Analysis

Formation Pathways

HPTE is primarily formed through the metabolic breakdown of methoxychlor (MXC). This degradation involves hydrolysis and dechlorination processes. Key steps include:

  • Methoxychlor degradation : MXC undergoes initial demethylation to form monohydroxy and dihydroxy intermediates, followed by further dechlorination to yield HPTE .

  • Environmental degradation : Under anaerobic conditions, methoxychlor degrades by >95% over 160 days, producing HPTE as a stable metabolite .

Reaction equation :

MethoxychlorHydrolysis/DechlorinationHPTE\text{Methoxychlor} \xrightarrow{\text{Hydrolysis/Dechlorination}} \text{HPTE}

Enzyme Interactions

HPTE exhibits inhibitory effects on cytochrome P450 (CYP) enzymes and steroidogenic enzymes:

Cytochrome P450 Inhibition

HPTE inhibits specific CYP isoforms in human and rat livers. Key findings:

EnzymeIC₅₀ Value (μmol/L)Source
Human CYP2C98.87 ± 0.53
Rat CYP2C1124.63 ± 1.35
Human CYP2D616.56 ± 0.69
Rat CYP2C68.72 ± 0.25

No inhibition was observed for human CYP2C19 or CYP3A4 .

Steroidogenic Enzyme Interactions

HPTE disrupts testosterone biosynthesis by inhibiting key enzymes:

  • 3β-Hydroxysteroid dehydrogenase (3β-HSD) : HPTE reduces enzyme activity in human and rat testes .

  • 17β-Hydroxysteroid dehydrogenase-3 (17β-HSD3) : Inhibits this enzyme, impairing androgen biosynthesis .

  • Cholesterol side-chain cleavage enzyme (P450scc) : Suppresses mRNA levels of P450scc in Leydig cells, directly reducing testosterone production .

Structural Analogs and Reactivity

Studies on HPTE analogs reveal structural determinants of reactivity:

  • Monohydroxy analogs : Retain ERα agonist and ERβ/AR antagonist activity but exhibit weaker inhibition of CYP enzymes compared to HPTE .

  • Trihydroxy analogs : Display diminished ERα agonist activity and negligible effects on ERβ/AR .

  • Methyl-substituted analogs : Replacement of the trichloroethane group with methyl enhances ERβ/ERα agonist activity while retaining antiandrogenic effects .

Environmental Degradation Products

HPTE undergoes further degradation under specific conditions:

  • Anaerobic conditions : Methoxychlor degrades to HPTE, which remains stable in anaerobic environments .

  • Photodegradation : HPTE can form adducts with plant materials via photochemically induced radical mechanisms .

Implications for Human Health

HPTE’s inhibition of hepatic CYP enzymes and testicular steroidogenesis underscores its role as an endocrine disruptor. For example:

  • Testosterone suppression : HPTE reduces testosterone production in Leydig cells, with irreversible effects on progenitor cells .

  • Enzyme inhibition : Potentially alters drug metabolism by inhibiting CYP2C9 and CYP2D6 in humans .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane serves as a precursor for synthesizing complex organic molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds with potential industrial and therapeutic applications.

Biology

HPTE has garnered attention for its biological activities. It interacts with estrogen receptors (ER), specifically acting as an estrogen receptor alpha (ERα) agonist. Studies indicate that HPTE can stimulate estrogen response element-mediated gene transcription in estrogen-sensitive tissues . This property makes it a valuable compound for investigating hormonal pathways and their implications in health and disease.

Medicine

Research is ongoing to explore the therapeutic potential of HPTE. Its interaction with estrogen receptors suggests possible applications in drug development for conditions influenced by estrogen signaling. Additionally, HPTE may serve as a diagnostic tool in evaluating estrogen-related diseases .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and polymers. It is incorporated into epoxy resins and other epoxide compositions due to its excellent insulating properties and stability under various conditions . This makes it suitable for use in electrical insulators and other industrial materials.

Case Studies

Several studies have highlighted the significance of HPTE in research:

  • Estrogenic Activity : A study demonstrated that HPTE exhibited potent agonistic activity on ERα while having minimal effects on ERβ. This differential interaction underscores its potential role in understanding estrogenic mechanisms in various biological contexts .
  • Industrial Use : Research has shown that incorporating HPTE into epoxy formulations enhances thermal stability and mechanical properties, making it an attractive choice for high-performance applications .

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function and activity. The trichloroethane moiety can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The endocrine-disrupting effects of HPTE are best contextualized by comparing it to structurally or functionally analogous compounds, including methoxychlor, DDT derivatives, and bisphenols.

Structural and Functional Analogues

Table 1: Structural Comparison and Receptor Interactions
Compound Structure Key Metabolites Estrogenic Activity (ERα/ERβ) Receptor Binding Affinity (IC₅₀)
HPTE 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane N/A (metabolite of methoxychlor) ERα agonist; ERβ antagonist ERα: 59.1 nM; ERβ: 18.1 nM
Methoxychlor 2,2-Bis(4-methoxyphenyl)-1,1,1-trichloroethane HPTE, mono-OH-methoxychlor Proestrogen (requires metabolism for activity) ERα/ERβ: No direct binding
p,p’-DDT 2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane p,p’-DDE, DDMU, DDOH Weak estrogenic; anti-androgenic (via DDE) ERα: >1,000 nM
Bisphenol A (BPA) 2,2-Bis(4-hydroxyphenyl)propane BPA glucuronide, sulfate Weak ERα/ERβ agonist ERα: ~10,000 nM; ERβ: ~1,000 nM
Bisphenol AF (BPAF) 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)propane N/A ERα agonist; ERβ antagonist ERα: 0.3 nM; ERβ: 0.2 nM

Mechanistic and Toxicological Differences

In contrast, methoxychlor itself is a proestrogen, necessitating hepatic demethylation to exhibit estrogenic effects . DDT is metabolized into p,p’-DDE, a stable anti-androgen, and other hydroxylated derivatives (e.g., DDMU, DDOH), which exhibit varied toxicities but weaker estrogenic activity compared to HPTE .

Receptor Specificity :

  • HPTE shows divergent activity at ER subtypes: it strongly activates ERα (EC₅₀ = 5 × 10⁻⁸ M) but antagonizes ERβ, a unique profile shared only with BPAF .
  • BPA and p,p’-DDT bind ERs with much lower affinity (IC₅₀ > 1,000 nM) and exhibit weak agonist activity .

Environmental Impact :

  • HPTE is less persistent than DDT or methoxychlor due to its polar hydroxyl groups, which enhance biodegradability . However, its high bioactivity at low concentrations (e.g., 0.005–50 µM in vitro) raises concerns about chronic exposure .
  • DDT and its metabolites remain ubiquitous in ecosystems due to their lipophilicity and resistance to degradation, with p,p’-DDE detected in >90% of human breast milk samples .

BPA and BPAF impair uterine development but require higher concentrations (>1 µM) to match HPTE’s potency .

Key Research Findings

  • ERα/ERβ Selectivity: HPTE’s ERβ antagonism may contribute to its unique toxicological profile, including impaired immune function and reproductive toxicity, which are less pronounced in DDT or BPA .
  • Comparative Bioactivity : HPTE’s estrogenic potency exceeds that of methoxychlor, DDT, and BPA but is surpassed by BPAF, which has a fluorinated backbone enhancing receptor binding .
  • Metabolic Pathways : Unlike DDT, which forms anti-androgenic metabolites, HPTE is itself the terminal bioactive product of methoxychlor metabolism, simplifying its mechanistic evaluation .

Biological Activity

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) is a biologically active metabolite derived from methoxychlor, a pesticide that has been utilized as an alternative to DDT. HPTE exhibits significant biological activity, particularly in the context of endocrine disruption. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

HPTE is known to interact with hormonal pathways, primarily affecting testosterone synthesis and estrogenic activity. Research indicates that HPTE can inhibit testosterone production in Leydig cells through mechanisms that may not solely involve estrogen receptors. Specifically:

  • Inhibition of Testosterone Formation : HPTE has been shown to inhibit both basal and human chorionic gonadotropin (hCG)-stimulated testosterone production in cultured Leydig cells from rats. This inhibition occurs at concentrations as low as 100 nM and is significant within one hour of exposure. The primary action seems to occur at the cholesterol side-chain cleavage step, which converts cholesterol to pregnenolone .
  • Endocrine Disruption : Both methoxychlor and its active metabolite HPTE exhibit weak estrogenic and antiandrogenic activities. They are thought to exert potential adverse effects through interactions with estrogen and androgen receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of HPTE:

  • Leydig Cell Studies : A study demonstrated that HPTE significantly reduced testosterone levels in cultured fetal Leydig cells from neonatal rats. This suggests that fetal exposure to HPTE could have lasting effects on male reproductive health .
  • Estrogenic Activity Assessment : Research has indicated that HPTE's estrogenic effects are relatively weak compared to other known endocrine disruptors. However, its ability to act as an antiandrogen raises concerns regarding its potential impact on male reproductive development .
  • In Vitro Toxicity Studies : In vitro assays have been employed to assess the toxicity of HPTE in neuronal cell cultures. These studies are crucial for understanding how HPTE might affect neural development and function .

Data Tables

Study Cell Type Effect Observed Concentration Mechanism
Leydig Cell StudyCultured Leydig CellsInhibition of testosterone production100 nMCholesterol side-chain cleavage inhibition
Estrogen Activity AssessmentVarious Cell LinesWeak estrogenic activityVariesInteraction with estrogen receptors
Neurotoxicity AssessmentNeuronal CulturesAltered network formationVariesPotential neurotoxic effects

Toxicological Considerations

HPTE's classification as an endocrine disruptor necessitates careful consideration of its potential health impacts:

  • Carcinogenic Potential : While direct evidence linking HPTE to carcinogenicity is limited, its structural similarities to other known carcinogens warrant further investigation into its long-term effects on human health .
  • Environmental Impact : As a metabolite of methoxychlor, HPTE's persistence in the environment raises concerns about bioaccumulation and chronic exposure risks.

Q & A

Q. How can machine learning improve predictive models for the compound’s physicochemical properties?

  • Methodological Answer : Train artificial neural networks (ANNs) on datasets like PubChem or ChEMBL using descriptors such as logP, polar surface area, and topological indices. Validate models via k-fold cross-validation and external test sets. Deploy automated pipelines (e.g., KNIME) for real-time property prediction .

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